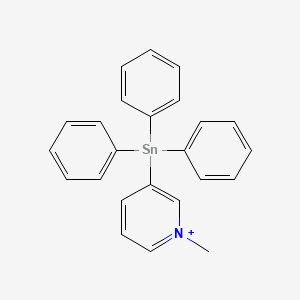![molecular formula C17H22N2O2 B14312129 4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol CAS No. 110189-20-3](/img/structure/B14312129.png)
4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol is a complex organic compound that features a phenol group, a pyridine ring, and a dimethylaminoethoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde, 2-bromopyridine, and dimethylaminoethanol.
Step 1 - Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-hydroxybenzaldehyde with 2-bromopyridine in the presence of a base like potassium carbonate and a palladium catalyst under reflux conditions.
Step 2 - Introduction of Dimethylaminoethoxy Group: The intermediate is then reacted with dimethylaminoethanol in the presence of a strong base such as sodium hydride to introduce the dimethylaminoethoxy group.
Step 3 - Final Product Formation: The final step involves purification through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They are investigated for potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. The dimethylaminoethoxy side chain can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions collectively contribute to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-3-yl)ethyl}phenol: Similar structure but with the pyridine ring at a different position.
4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-4-yl)ethyl}phenol: Another positional isomer with the pyridine ring at the 4-position.
4-{1-[2-(Dimethylamino)ethoxy]-1-(quinolin-2-yl)ethyl}phenol: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
110189-20-3 |
|---|---|
Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
4-[1-[2-(dimethylamino)ethoxy]-1-pyridin-2-ylethyl]phenol |
InChI |
InChI=1S/C17H22N2O2/c1-17(21-13-12-19(2)3,16-6-4-5-11-18-16)14-7-9-15(20)10-8-14/h4-11,20H,12-13H2,1-3H3 |
InChI Key |
BKHNRUQITLSQHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)(C2=CC=CC=N2)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


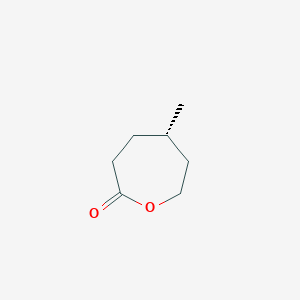
![4-Oxo-7-phenyl-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B14312061.png)
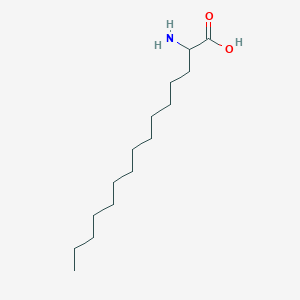
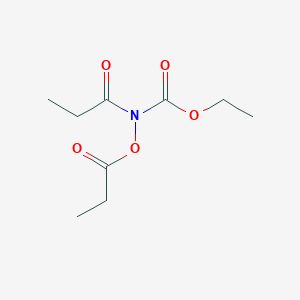
![Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate](/img/structure/B14312072.png)
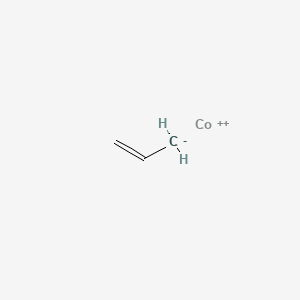

![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole](/img/structure/B14312095.png)
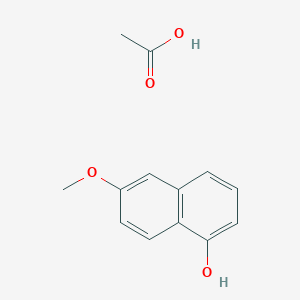
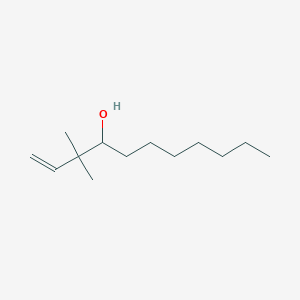
![2,2'-Bis[2-(benzyloxy)ethyl]-4,4'-bipyridine](/img/structure/B14312128.png)

![4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14312140.png)
